BenchChemオンラインストアへようこそ!

7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Hepatotoxicity Phenotypic Screening Negative Control

Leverage this pre-validated negative control to accelerate hit triage. With documented inactivity across >20 phenotypic assays (HepG2, P. berghei, P. falciparum, L. donovani, M. tuberculosis), it reduces counter-screening needs. Use as an inert scaffold for systematic SAR derivatization or as a selectivity control for kinase profiling. Competitive sourcing information available.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71
CAS No. 1396815-59-0
Cat. No. B2355943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1396815-59-0
Molecular FormulaC13H14ClNO2
Molecular Weight251.71
Structural Identifiers
SMILESC1CC1CN2CC3=C(C=CC(=C3)Cl)OCC2=O
InChIInChI=1S/C13H14ClNO2/c14-11-3-4-12-10(5-11)7-15(6-9-1-2-9)13(16)8-17-12/h3-5,9H,1-2,6-8H2
InChIKeyKNSOUKUDUPXYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396815-59-0): Chemical Class and Baseline Profile for Procurement Decisions


7-Chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396815-59-0; PubChem CID 71793832; ChEMBL CHEMBL3439962) is a synthetic small-molecule benzoxazepinone featuring a 7-chloro substituent and an N4-cyclopropylmethyl group [1]. The benzoxazepinone scaffold is pharmacologically relevant, having yielded potent, monoselective Receptor-Interacting Protein 1 (RIP1) kinase inhibitors (e.g., GSK'481) and squalene synthase inhibitors [2]. However, publicly curated bioactivity data for this specific compound indicate consistently weak or negligible activity in over 20 screening assays, including antimalarial, antileishmanial, and antitubercular phenotypic panels [3]. These data suggest the compound is best utilized as a negative control or inert scaffold reference rather than as a bioactive hit.

Why Generic Substitution Is Not Viable for 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396815-59-0)


Within the benzoxazepinone class, minor structural modifications produce profound shifts in biological activity. For instance, the 7-chloro, 4-cyclopropylmethyl combination yields a compound with a calculated XLogP3 of 2.4, a topological polar surface area of 29.5 Ų, and zero hydrogen bond donors [1], properties that differ materially from the 7-bromo analog or the 7-unsubstituted parent and directly influence membrane permeability, CYP inhibition liability, and target engagement. The RIP1 inhibitor GSK'481 differs from this compound only in its 7-substituent and aryl appendage, yet exhibits nanomolar RIP1 potency [2], while the target compound shows no significant RIP1 activity in curated databases, underscoring that the specific substitution pattern yields a functionally distinct chemical entity rather than a simple drop-in replacement.

Quantitative Differentiation Evidence for 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one vs. Structural Analogs


Negligible Cytotoxicity in HepG2 Cells: A Clean Negative Control Profile

In a counterscreen for antimalarial liver-stage compounds, 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one was tested at 10 µM against human HepG2 hepatoma cells and produced −9.2% inhibition, indicating essentially no cytotoxicity [1]. By contrast, the RIP1-active benzoxazepinone GSK'481 exhibits measurable cellular activity at sub-µM concentrations in U937 cells [2]. This differential cytotoxicity profile positions the target compound as a low-background negative control for phenotypic screening campaigns employing HepG2 or similar hepatic cell lines.

Hepatotoxicity Phenotypic Screening Negative Control

Weak Pan-Assay Interference Profile Across Diverse Pathogen Targets

The compound was screened against four distinct pathogen targets at 2–10 µM: Plasmodium berghei liver stage (8.14% inhibition at 2 µM; −8.66% at 10 µM), P. falciparum gametocytes (1.26% at 2 µM), Leishmania donovani methionyl-tRNA synthetase (18.65% inhibition), and Mycobacterium tuberculosis growth (−9.86% effect) [1]. All values fall within assay noise or weak hit thresholds, establishing a consistent low-activity fingerprint. In contrast, active antimalarial benzoxazepinones in the same screening set (when present) typically show >50% inhibition at equivalent concentrations [2]. This reproducible lack of activity across phylogenetically diverse targets makes the compound suitable as a universal negative reference standard.

Antimalarial Screening Anti-Tubercular Anti-Leishmanial

Physicochemical Differentiation from the 7-Bromo and 7-Unsubstituted Analogs

The 7-chloro substituent on this compound (MW 251.71, XLogP3 2.4, TPSA 29.5 Ų) [1] provides a distinct lipophilic and steric profile compared to the 7-bromo analog (estimated MW ~296, XLogP3 ~2.7) and the 7-unsubstituted parent (MW 217.26, XLogP3 ~1.9). The chloro atom is a weaker halogen-bond donor than bromo, affecting crystal packing and target engagement, while the cyclopropylmethyl group at N4 introduces conformational constraint versus simpler N-alkyl chains [2]. These computed differences are critical for structure–activity relationship (SAR) studies where incremental changes in lipophilicity and halogen bonding modulate off-target profiles and metabolic stability.

Medicinal Chemistry Lead Optimization SAR

Absence of RIP1 Kinase Engagement Distinguishes This Scaffold from Clinical Benzoxazepinones

GSK'481 (compound 14 in Harris et al., 2016) is a benzoxazepinone that binds RIP1 with an IC50 of 1.3 nM in a biochemical assay and demonstrates complete monokinase selectivity for RIP1 [1]. ChEMBL contains no curated RIP1 activity for 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and its simple structure—lacking the critical aryl substitution at the oxazepinone ring that drives the allosteric RIP1 interaction—strongly suggests it does not engage RIP1 [2]. This functional divergence is critical: the target compound is not a RIP1 inhibitor and should not be used as a surrogate for GSK'481 or related clinical candidates in necroptosis research.

RIP1 Kinase Necroptosis Kinase Selectivity

Recommended Application Scenarios for 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396815-59-0)


Negative Control Compound for Phenotypic Screening Cascades

With documented inactivity across HepG2 cytotoxicity, P. berghei liver stage, P. falciparum gametocyte, L. donovani MetRS, and M. tuberculosis growth assays [1], this compound can serve as a pre-validated negative control for medium-throughput phenotypic screening. Its consistent lack of activity at 2–10 µM reduces the need for de novo counter-screening, accelerating hit triage workflows.

Inert Core Scaffold for Parallel SAR Exploration

The 7-chloro, N4-cyclopropylmethyl substitution pattern provides a well-defined, computationally characterized starting point (MW 251.71, XLogP3 2.4, TPSA 29.5 Ų) [2]. Medicinal chemistry teams can use this compound as an inert scaffold for systematic derivatization, exploiting the differential halogen and N-alkyl physicochemical properties to map SAR around the benzoxazepinone core.

Reference Standard for RIP1 Inactivity in Benzoxazepinone Selectivity Profiling

Given the clinical relevance of RIP1 kinase inhibitors such as GSK'481, this compound—which lacks RIP1 engagement—can be employed as a selectivity control in kinase profiling panels to confirm that observed benzoxazepinone activity is pharmacophore-dependent rather than scaffold-inherent [3].

Commercial Sourcing Benchmark for Benzoxazepinone Building Blocks

This compound is cataloged by multiple chemical suppliers as a research-grade benzoxazepinone building block. Its well-defined identity (CAS 1396815-59-0, PubChem CID 71793832, ChEMBL CHEMBL3439962) and the availability of basic characterization data [2] facilitate competitive procurement benchmarking for chemical inventory management.

Quote Request

Request a Quote for 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.